Neuromedin U-25 (human) - 312306-89-1

Neuromedin U-25 (human)

Catalog Number: EVT-1470196
CAS Number: 312306-89-1
Molecular Formula: C141H203N41O38
Molecular Weight: 3080.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neuromedin U-25 (human), hereafter referred to as NMU-25, is a 25-amino acid neuropeptide belonging to the neuromedin family. [, , , ] Originally isolated from porcine spinal cord, [, , ] NMU-25 is found in various mammalian species, including humans, and displays high sequence conservation across these species. [, , , , ] This suggests an evolutionarily conserved and significant biological role. [] In humans, NMU-25 is encoded by the NMU gene and is primarily expressed in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver. [, , ]

NMU-25 exerts its effects by binding to two G protein-coupled receptors: NMUR1 and NMUR2. [, , , , ] NMUR1 is primarily expressed in peripheral tissues, especially the gastrointestinal tract, while NMUR2 is primarily found in the central nervous system. [, , , ] NMU-25 plays a critical role in regulating various physiological functions, including smooth muscle contraction, [, , ] food intake, [, , , , ] energy balance, [, ] nociception, [, ] bone remodelling, [] and immune response. [, ]

Synthesis Analysis

Several methods for the chemical synthesis of NMU-25 and its analogs have been described in the literature. [, , , , ] Solid-phase peptide synthesis, a widely used technique for peptide synthesis, is commonly employed. [, , ] This method involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support.

For instance, one study utilized Fmoc solid-phase peptide synthesis to synthesize a series of lipidated NMU analogs, aiming to improve the peptide's pharmacokinetic profile. [] Another study employed solid-phase synthesis to develop hexapeptide agonists, focusing on enhancing their potency and selectivity toward specific NMU receptors. [, ] These studies highlight the versatility of solid-phase peptide synthesis in generating NMU-25 analogs with desired modifications.

Molecular Structure Analysis

SDEEVQVPGGVISNGYFLFRPRN-amide [, ]

The C-terminal region, particularly the C-terminal pentapeptide (FLFRPRN-amide), is highly conserved across species and is crucial for its biological activity. [, , ] The structure of NMU-25 and its analogs has been investigated using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy. [] These studies provide insights into the conformational flexibility of the peptide and identify key structural features that contribute to its binding affinity and selectivity for NMU receptors.

Chemical Reactions Analysis

One study investigated the replacement of the amide bond in a hexapeptide NMU analog with a (Z)-chloroalkene dipeptide isostere to overcome intramolecular acyl transfer challenges and improve stability. [] This substitution resulted in a more stable analog with comparable potency to the original peptide. Another study identified thrombin as a key enzyme responsible for the rapid degradation of NMU-25 and its hexapeptide analogs in serum. [] This degradation was attributed to the cleavage of the amide bond between Arg and Asn in the C-terminal PRN sequence.

Mechanism of Action

NMU-25 primarily exerts its effects by binding to and activating two G protein-coupled receptors, NMUR1 and NMUR2. [, , , , ] These receptors couple to different intracellular signaling pathways, leading to a diverse range of physiological responses.

  • NMUR1: Primarily expressed in peripheral tissues, activation of NMUR1 leads to the activation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] This signaling cascade ultimately leads to increased intracellular calcium levels and smooth muscle contraction. [, , ]

  • NMUR2: Predominantly found in the central nervous system, activation of NMUR2 has been implicated in various central nervous system functions, including the regulation of food intake, anxiety, and pain. [, ] NMUR2 activation is also associated with the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. []

Obesity and Metabolic Disorders Research:

NMU-25 has garnered significant attention for its potential as a target for developing anti-obesity and anti-diabetic drugs. [, , , , , , ] Studies have demonstrated that administration of NMU-25 leads to reduced food intake and body weight in animal models, suggesting a potential role in regulating energy balance and appetite. [, , , , ] Furthermore, NMU-25 has been shown to improve glucose tolerance, highlighting its potential in managing diabetes. []

Cardiovascular Research:

NMU-25 exhibits potent vasoconstrictor activity, primarily mediated by NMUR1, indicating its role in regulating blood pressure and blood flow. [, ] Studies have reported elevated levels of NMU-25 in patients with heart failure, suggesting a potential link between NMU-25 and cardiovascular disease. []

Pain and Inflammation Research:

NMU-25 has been implicated in the regulation of pain and inflammation, primarily through its actions in the central nervous system via NMUR2. [, , , ] Studies have shown that NMU-25 can modulate pain responses in animal models, suggesting its potential as a target for developing novel analgesics. []

Cancer Research:

Emerging evidence suggests that NMU-25 and its receptors may play a role in the development and progression of certain cancers, including bladder carcinoma and acute myeloid leukemia. [, , ] This has spurred interest in exploring the potential of targeting the NMU system for cancer therapy.

Gastrointestinal Research:

NMU-25 is highly expressed in the gastrointestinal tract and is known to induce potent contractions of gastrointestinal smooth muscle. [, , , ] This suggests a role for NMU-25 in regulating gastrointestinal motility and secretion.

Neuromedin U-8

Compound Description: Neuromedin U-8 is a shorter, eight amino acid fragment of Neuromedin U-25. It shares similar biological functions with Neuromedin U-25, such as inducing smooth muscle contraction. [, ] In a study using rat uterus, Neuromedin U-25 was found to be twice as potent as Neuromedin U-8 in terms of contractile activity. []

Relevance: Neuromedin U-8 is a truncated version of Neuromedin U-25, sharing the same C-terminal eight amino acid sequence. This C-terminal region is highly conserved across different species and is known to be crucial for biological activity. [, , ]

Neuromedin U-23 (rat)

Compound Description: Neuromedin U-23 (rat) is a 23 amino acid peptide that is structurally similar to Neuromedin U-25. [, ] It is a potent agonist of both Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2), with similar binding affinities to the receptors. []

Relevance: Neuromedin U-23 (rat) shares a high degree of sequence homology with Neuromedin U-25 (human), particularly in the C-terminal region, which is essential for receptor binding and activation. []

Relevance: Neuromedin S is structurally related to Neuromedin U-25 by the shared C-terminal heptapeptide-amide sequence. [] This shared motif is essential for receptor activation, highlighting the structural basis for their shared biological activity at NMUR1 and NMUR2. []

(R)-5′-(phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] (R-PSOP)

Compound Description: R-PSOP is a non-peptidic small molecule that acts as a potent and selective antagonist for NMUR2. [] It exhibits high binding affinity to both human and rat NMUR2, effectively inhibiting the intracellular responses stimulated by Neuromedin U-25, Neuromedin U-23, and Neuromedin U-8. [] Notably, R-PSOP displays high selectivity for NMUR2 and low affinity for NMUR1. []

Relevance: While structurally distinct from Neuromedin U-25, R-PSOP represents a significant related compound due to its targeted action on NMUR2, a key receptor for Neuromedin U-25. Its discovery as a selective antagonist provides a valuable tool for dissecting the specific physiological and pathophysiological roles of the NMUR2 within the broader Neuromedin U system. []

2-thienylacetyl-Trp1-Phe(4-F)2-Arg3-Pro4-Arg5-Asn6-NH2

Compound Description: This hexapeptide, denoted as compound 4, functions as an agonist for both NMUR1 and NMUR2, demonstrating potential as an antiobesity drug lead. [] Although initially exhibiting unsatisfactory NMUR1 selectivity and serum stability, further structural optimization led to the development of a more promising analog, compound 7b. []

Relevance: This hexapeptide is structurally related to Neuromedin U-25 through its derivation from the shared C-terminal heptapeptide-amide sequence, which is crucial for receptor activation. [, ] This structural similarity underlies its agonist activity at both NMUR1 and NMUR2. []

Compound 7b

Compound Description: Compound 7b represents a structurally optimized hexapeptide agonist that exhibits enhanced serum stability and selective activation of NMUR1. [] Derived from the hexapeptide 2-thienylacetyl-Trp1-Phe(4-F)2-Arg3-Pro4-Arg5-Asn6-NH2, compound 7b effectively suppresses body weight gain in mice, highlighting its therapeutic potential as an antiobesity agent. []

Relevance: Compound 7b shares structural similarities with Neuromedin U-25, particularly within its C-terminal region, which is essential for binding and activating NMU receptors. [] This structural relationship underlies its agonist activity at NMUR1 and its potential as an antiobesity drug. []

Relevance: Although the full structure of CPN-116 is not provided, its characterization as a peptidic agonist suggests structural similarities with the C-terminal region of Neuromedin U-25, particularly given its selective activation of NMUR2. []

Relevance: While the precise structure of compound 17 remains undisclosed, its initial classification as an NMUR2-selective peptide implies structural resemblances to the C-terminal region of Neuromedin U-25, a common feature among NMU receptor agonists. []

Properties

CAS Number

312306-89-1

Product Name

Neuromedin U-25 (human)

Molecular Formula

C141H203N41O38

Molecular Weight

3080.424

InChI

InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1

InChI Key

VXJPSOQJNUZHDN-YJFQKBDPSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N

Synonyms

NMU-25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.